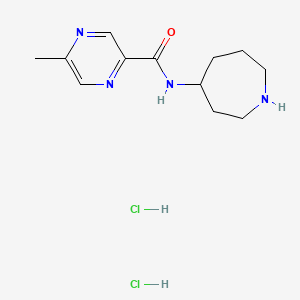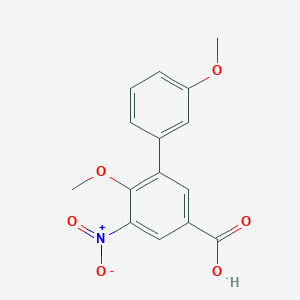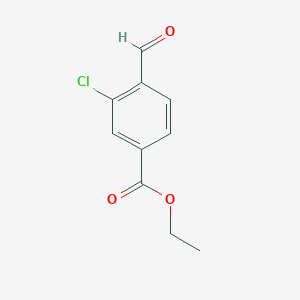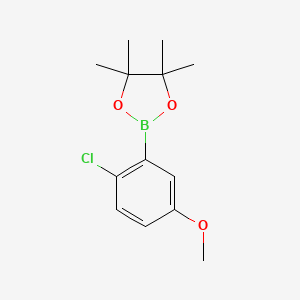
5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride
Overview
Description
“5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N4O. The parent compound, 5-Methyl-2-pyrazinecarboxylic acid, is a pyrazine derivative .
Synthesis Analysis
5-Methylpyrazine-2-carboxylic acid, an intermediate of the lipid-lowering drug amoximus, can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-pyrazinecarboxylic acid, a component of the compound , has the molecular formula C6H6N2O2 . The average mass is 138.124 Da and the monoisotopic mass is 138.042923 Da .Chemical Reactions Analysis
5-Methyl-2-pyrazinecarboxylic acid has been studied in the context of simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) . It reacts with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure which contains open channels .Physical And Chemical Properties Analysis
The parent compound, 5-Methyl-2-pyrazinecarboxylic acid, has a melting point of 167-171 °C . The SMILES string representation of the molecule is Cc1cnc(cn1)C(O)=O .Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is utilized in the synthesis of Ln-metal organic frameworks (MOFs). MOFs are highly ordered, porous materials that have a variety of applications, including gas storage, separation, and catalysis . The compound’s ability to coordinate with metal ions makes it a valuable linker in constructing these frameworks.
Preparation of Europium (III) Complexes
It serves as a precursor for the preparation of novel europium (III) complexes. These complexes are of interest due to their luminescent properties, which have potential applications in light-emitting diodes (LEDs), lasers, and fluorescence microscopy .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride” are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound . Pyrazine derivatives have been studied for their potential applications in various fields, including the synthesis of metal-organic frameworks .
Mode of Action
It’s known that pyrazine derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological context in which it is used.
Biochemical Pathways
Pyrazine derivatives have been shown to interact with various biochemical pathways, depending on their specific structures and targets .
Result of Action
Given that it is a pyrazine derivative, it may have potential applications in various fields, including the synthesis of metal-organic frameworks . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-9-7-15-11(8-14-9)12(17)16-10-3-2-5-13-6-4-10;;/h7-8,10,13H,2-6H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANCGGURHACMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)



![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)





